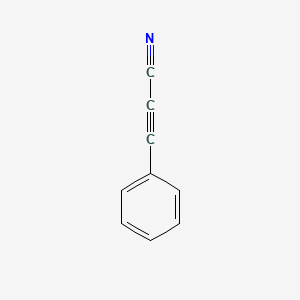

3-Phenylpropiolonitrile

Übersicht

Beschreibung

3-Phenylpropiolonitrile is an organic compound characterized by the presence of a phenyl group attached to a propiolonitrile moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 3-Phenylpropiolonitrile can be synthesized through several methods. One common approach involves the reaction of 3-phenylpropanamide with formic acid and paraformaldehyde in acetonitrile. The reaction mixture is refluxed for 12 hours, followed by work-up procedures involving flash chromatography or extraction with ethyl acetate .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring purity and yield through industrial-scale purification techniques.

Analyse Chemischer Reaktionen

Types of Reactions: 3-Phenylpropiolonitrile undergoes various chemical reactions, including:

Oxidation: This reaction can lead to the formation of corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the nitrile group to primary amines.

Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

Substitution: Electrophilic reagents like bromine or chlorinating agents under controlled conditions.

Major Products:

Oxidation: Phenylpropiolic acid.

Reduction: 3-Phenylpropylamine.

Substitution: Halogenated derivatives of the phenyl ring.

Wissenschaftliche Forschungsanwendungen

Spectroscopic Characterization

Vibrational and Rotational Studies

Recent studies have focused on the vibrational and rotational spectroscopy of 3-phenylpropiolonitrile. The compound's vibrational spectrum has been recorded using Fourier Transform Infrared (FTIR) spectroscopy, revealing 14 fundamental vibrational bands. The pure rotational spectrum was investigated using chirped-pulse Fourier Transform Microwave (CP-FTMW) spectroscopy, which allowed for the assignment of over 6200 lines, leading to accurate ground state spectroscopic constants . These high-resolution measurements are crucial for understanding the molecular structure and behavior of the compound in different environments, including astrophysical contexts.

Synthesis and Organic Chemistry Applications

One-Pot Synthesis of Aryl Nitriles

this compound can be synthesized through innovative methods that streamline traditional multi-step processes. For instance, a one-pot synthesis from benzylic silyl ethers has been demonstrated, showcasing the efficiency of this approach in generating nitriles with minimal steps . This method not only simplifies the synthesis but also enhances yield and purity.

Radical Reactions

The compound has been employed in radical reactions, where it acts as a versatile building block for synthesizing more complex organic molecules. For example, it has been used in tandem radical addition-oxidation sequences that convert alkenylsilanes into ketones . This functionality allows researchers to explore new pathways for carbon-carbon bond formation and functionalization.

Photocatalysis and Nucleophilic Catalysis

Recent advancements have highlighted the compatibility of this compound with nucleophilic phosphine catalysis combined with photocatalysis. This innovative approach allows for the efficient transformation of substrates under mild conditions, showcasing the compound's versatility as a reactant . The ability to utilize such catalysts expands the potential applications of this compound in synthetic organic chemistry.

Case Studies

Astrophysical Detection

The spectroscopic properties of this compound have implications beyond terrestrial chemistry; its detection in interstellar environments has been facilitated by its polar nature and strong rotational transitions. This characteristic makes it a candidate for study in astrochemistry, where understanding molecular composition is crucial .

Functional Group Transformations

The compound has shown promise in various functional group transformations. For instance, it can be hydrolyzed to yield carboxylic acids or reduced to amines, demonstrating its utility as a versatile intermediate in organic synthesis . Such transformations are valuable in medicinal chemistry and materials science.

Wirkmechanismus

The mechanism of action of 3-Phenylpropiolonitrile involves its interaction with specific molecular targets, such as enzymes. For instance, it has been studied for its effect on the enzyme nitrilase, which catalyzes the hydrolysis of nitriles to carboxylic acids and ammonia . The phenyl group may also influence its binding affinity and specificity towards various biological targets.

Vergleich Mit ähnlichen Verbindungen

- Benzyl cyanide

- Phenylacetonitrile

- Phenylpropanonitrile

Comparison: 3-Phenylpropiolonitrile is unique due to the presence of a triple bond in the propiolonitrile moiety, which imparts distinct reactivity compared to similar compounds like benzyl cyanide and phenylacetonitrile. The triple bond allows for additional reactions, such as hydroboration and cycloaddition, which are not possible with its saturated counterparts .

Biologische Aktivität

3-Phenylpropiolonitrile (C₉H₇N) is a compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, and potential applications based on recent research findings.

1. Synthesis of this compound

This compound is synthesized through various methods, including the reaction of phenylacetylene with nitriles or via the condensation of aromatic aldehydes with malononitrile. The compound is characterized by its alkyne functional group, which plays a crucial role in its biological activity.

2. Biological Activity Overview

The biological activity of this compound has been investigated in several studies, revealing its potential as an antimicrobial and anticancer agent. Below are key findings from the literature:

2.1 Antimicrobial Activity

Research has shown that this compound exhibits significant antimicrobial properties against various bacterial strains, including Gram-positive and Gram-negative bacteria.

- Minimum Inhibitory Concentration (MIC) : The compound demonstrated a MIC value as low as 0.21 μM against Pseudomonas aeruginosa and Escherichia coli, indicating potent antibacterial activity .

- Antifungal Activity : It also showed antifungal effects against Candida albicans, with an MIC of 0.83 μM, suggesting its potential as an antifungal agent .

| Microorganism | MIC (μM) |

|---|---|

| Pseudomonas aeruginosa | 0.21 |

| Escherichia coli | 0.21 |

| Candida albicans | 0.83 |

2.2 Anticancer Activity

The anticancer potential of this compound has also been evaluated, particularly in terms of its cytotoxic effects on cancer cell lines.

- Cytotoxicity Studies : Compounds related to this compound were tested against various cancer cell lines, showing significant cytotoxic effects that were more pronounced than those of traditional chemotherapeutics .

- Cell Cycle Arrest : Studies indicated that certain derivatives could induce cell cycle arrest in the G2/M phase, leading to apoptosis in cancer cells .

The mechanism by which this compound exerts its biological effects involves several pathways:

- DNA Interaction : The compound has been shown to interact with DNA, potentially disrupting replication and transcription processes in target cells . This interaction is crucial for its anticancer properties.

- Enzyme Inhibition : Molecular docking studies suggest that this compound binds effectively to key bacterial enzymes such as DNA gyrase, which is essential for bacterial DNA replication .

4. Case Studies and Research Findings

Several studies have further elucidated the biological activities of this compound:

- Antimicrobial Efficacy : A study highlighted the compound's effectiveness against clinical strains of bacteria, reinforcing its potential use in treating infections caused by resistant strains .

- Cytotoxic Properties : Another investigation focused on the compound's ability to inhibit cancer cell proliferation, demonstrating a promising therapeutic index for further development into anticancer drugs .

5. Conclusion

The biological activity of this compound presents significant promise in both antimicrobial and anticancer applications. Its low MIC values against pathogenic microorganisms and notable cytotoxicity towards cancer cells suggest that it could be a valuable candidate for further pharmacological development.

Future research should focus on optimizing the synthesis of this compound and exploring its mechanisms of action in greater detail to fully understand its therapeutic potential.

Eigenschaften

IUPAC Name |

3-phenylprop-2-ynenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5N/c10-8-4-7-9-5-2-1-3-6-9/h1-3,5-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IYXVSRXFGYDNEV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C#CC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90239443 | |

| Record name | Propiolonitrile, phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90239443 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

127.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

935-02-4 | |

| Record name | 3-Phenyl-2-propynenitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=935-02-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Propiolonitrile, phenyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000935024 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 935-02-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=71547 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Propiolonitrile, phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90239443 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Phenyl-2-propynenitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.